molecular formula C17H16N4O3 B13028789 Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate

Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate

Cat. No.: B13028789
M. Wt: 324.33 g/mol
InChI Key: SWUMEWVCSHCYMK-UHFFFAOYSA-N
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Description

Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors. This is followed by the coupling of the pyrazole derivative with a pyrimidine moiety under controlled conditions. The final step involves esterification with methyl 4-hydroxybenzoate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine
  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is unique due to its combination of pyrazole, pyrimidine, and benzoate ester functionalities. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 4-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]oxybenzoate

InChI

InChI=1S/C17H16N4O3/c1-11-10-12(2)21(20-11)15-8-9-18-17(19-15)24-14-6-4-13(5-7-14)16(22)23-3/h4-10H,1-3H3

InChI Key

SWUMEWVCSHCYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)OC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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